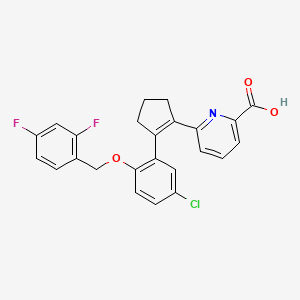

GW 848687X

Description

Properties

IUPAC Name |

6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2NO3/c25-15-8-10-23(31-13-14-7-9-16(26)12-20(14)27)19(11-15)17-3-1-4-18(17)21-5-2-6-22(28-21)24(29)30/h2,5-12H,1,3-4,13H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFODPHDNBFSMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)F)F)C4=NC(=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437076 | |

| Record name | 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612831-24-0 | |

| Record name | GW-848687X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612831240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-848687X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PK52982QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GW 848687X: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 848687X is a potent and selective, orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the EP1 receptor, the subsequent effects on intracellular signaling pathways, and its pharmacological activity in preclinical models of inflammatory pain.

Core Mechanism: Antagonism of the EP1 Receptor

The primary mechanism of action of this compound is its competitive antagonism of the EP1 receptor. Prostaglandin E2, the natural ligand for the EP1 receptor, is a key mediator of inflammation and pain. By blocking the binding of PGE2 to the EP1 receptor, this compound effectively inhibits the downstream signaling cascades that contribute to these pathological states.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound.

| Parameter | Value | Species | Notes |

| IC50 | 2.5 nM | Not Specified | Concentration causing 50% inhibition of PGE2 binding. |

| Selectivity | >400-fold vs. EP2, EP3, EP4, DP1, and IP receptors | Not Specified | Demonstrates high selectivity for the EP1 receptor subtype. |

| Oral Bioavailability | 54% | Rat | Percentage of the drug that reaches systemic circulation after oral administration. |

| 53% | Dog | ||

| Half-life (t1/2) | 2 hours | Rat & Dog | Time taken for the plasma concentration of the drug to reduce by half. |

| ED50 | 1.3 mg/kg | Rat | Dose required to produce a 50% of the maximum anti-hyperalgesic effect in an inflammatory pain model. |

Signaling Pathway of the EP1 Receptor and Inhibition by this compound

The EP1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade. This compound, by acting as an antagonist, prevents the initiation of this pathway.

Signaling Pathway Diagram

Caption: EP1 receptor signaling cascade and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

In Vitro: EP1 Receptor Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of a compound like this compound to the EP1 receptor, as specific details from the primary literature were not available. It is based on competitive radioligand binding principles.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human EP1 receptor.

Materials:

-

Human EP1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

[3H]-PGE2 (radioligand)

-

This compound (test compound)

-

Unlabeled PGE2 (for non-specific binding determination)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in binding buffer to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Cell membranes, [3H]-PGE2, and binding buffer.

-

Non-specific Binding: Cell membranes, [3H]-PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Test Compound: Cell membranes, [3H]-PGE2, and the corresponding concentration of this compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

-

In Vivo: Freund's Complete Adjuvant (FCA)-Induced Inflammatory Joint Pain Model in Rats

This model is used to assess the anti-hyperalgesic (pain-reducing) effects of compounds in a setting of chronic inflammation.

Objective: To determine the in vivo efficacy (ED50) of this compound in reducing inflammatory pain.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Freund's Complete Adjuvant (FCA)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Paw pressure analgesia meter or von Frey filaments (for assessing mechanical hyperalgesia)

Procedure:

-

Induction of Arthritis:

-

Anesthetize the rats.

-

Inject a small volume (e.g., 100 µL) of FCA into the plantar surface of one hind paw.[2] This will induce a localized inflammatory response and subsequent joint pain.

-

-

Post-Induction Period: Allow several days (e.g., 3-5 days) for the inflammation and hyperalgesia to develop fully.[3]

-

Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., pressure from an analgesia meter or stimulation with von Frey filaments) in the inflamed paw.

-

Drug Administration: Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) to different groups of rats.[1] A control group receives the vehicle only.

-

Post-Treatment Measurement: At a specified time after drug administration (e.g., 1-2 hours), re-measure the paw withdrawal threshold in the inflamed paw.

-

Data Analysis:

-

Calculate the percentage of reversal of hyperalgesia for each dose group compared to the vehicle control.

-

Plot the percentage of reversal against the logarithm of the dose of this compound.

-

Determine the ED50 value from the dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for the FCA-induced inflammatory pain model.

Conclusion

This compound exerts its therapeutic potential by selectively antagonizing the EP1 receptor, thereby inhibiting the PGE2-mediated signaling cascade that drives inflammatory pain. Its high potency, selectivity, and oral bioavailability, demonstrated through rigorous in vitro and in vivo experimental protocols, underscore its promise as a therapeutic agent for inflammatory conditions. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to further explore the therapeutic applications of EP1 receptor antagonists.

References

GW 848687X: A Technical Guide to a Selective Prostaglandin EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 848687X is a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 1 (EP1). This document provides an in-depth technical overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to support further research and development efforts in areas such as inflammatory pain.

Introduction

Prostaglandin E2 (PGE2) is a key mediator of a wide range of physiological and pathophysiological processes, including inflammation, pain, fever, and regulation of blood pressure. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq signaling pathway, is primarily involved in mediating pain perception. Consequently, selective antagonists of the EP1 receptor represent a promising therapeutic strategy for the treatment of inflammatory pain.

This compound, with the chemical name 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, has emerged as a lead compound in this class. Its high potency and selectivity for the EP1 receptor suggest a potential for effective analgesia with a reduced side-effect profile compared to non-selective anti-inflammatory drugs.

Mechanism of Action

This compound acts as a competitive antagonist at the prostaglandin EP1 receptor. By binding to the receptor, it prevents the endogenous ligand, PGE2, from activating the downstream signaling cascade. The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by an agonist, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in neuronal sensitization and pain signaling. This compound effectively blocks this entire pathway by preventing the initial receptor activation.

Figure 1: EP1 Receptor Signaling Pathway and Site of Action for this compound.

Quantitative Data

In Vitro Potency and Selectivity

The following table summarizes the in vitro activity of this compound against a panel of human prostanoid receptors. The data demonstrates high affinity for the EP1 receptor and significant selectivity over other prostanoid receptor subtypes.

| Receptor | Ligand | Assay Type | Species | IC50 (nM) | Ki (nM) | Fold Selectivity vs EP1 (based on IC50) |

| EP1 | This compound | Radioligand Binding | Human | 2.5 | - | - |

| EP2 | This compound | Radioligand Binding | Human | >1000 | - | >400 |

| EP3 | This compound | Radioligand Binding | Human | >1000 | - | >400 |

| EP4 | This compound | Radioligand Binding | Human | >1000 | - | >400 |

| DP1 | This compound | Radioligand Binding | Human | >1000 | - | >400 |

| FP | This compound | Radioligand Binding | Human | >1000 | - | >400 |

| IP | This compound | Radioligand Binding | Human | >1000 | - | >400 |

| TP | This compound | Radioligand Binding | Human | 75 | - | 30 |

Data sourced from Giblin GM, et al. Bioorg Med Chem Lett. 2007 Jan 15;17(2):385-9.

In Vivo Efficacy

This compound has demonstrated significant anti-hyperalgesic activity in a rat model of inflammatory joint pain.

| Animal Model | Compound | Administration Route | Dose (mg/kg) | ED50 (mg/kg) | Effect |

| FCA-induced inflammatory joint pain in rats | This compound | Oral (p.o.) | 30 (b.i.d for 5 days) | 1.3 | Complete reversal of pain sensation |

Data sourced from MedChemExpress product information, referencing Giblin GM, et al. Bioorg Med Chem Lett. 2007 Jan 15;17(2):385-9.[1]

Pharmacokinetic Profile

| Species | Administration Route | Oral Bioavailability (%) | Half-life (t1/2) (hours) |

| Rat | Oral (p.o.) | 54 | 2 |

| Dog | Oral (p.o.) | 53 | 2 |

Data sourced from MedChemExpress product information, referencing Giblin GM, et al. Bioorg Med Chem Lett. 2007 Jan 15;17(2):385-9.[1]

Experimental Protocols

Radioligand Binding Assay (EP1 Receptor)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human EP1 receptor.

Figure 2: Workflow for Radioligand Binding Assay.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor

-

[³H]Prostaglandin E₂ (specific activity ~150-200 Ci/mmol)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hEP1 cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]PGE₂ (final concentration ~1-2 nM), and 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM).

-

For total binding, add 50 µL of binding buffer instead of the competitor. For non-specific binding, add 50 µL of a high concentration of unlabeled PGE₂ (e.g., 10 µM).

-

Add 50 µL of the membrane preparation (typically 20-50 µg of protein) to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/B filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol outlines the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the antagonistic effect of this compound on PGE2-induced calcium mobilization in cells expressing the EP1 receptor.

Figure 3: Workflow for FLIPR Calcium Mobilization Assay.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor

-

PGE₂

-

This compound

-

Fluo-4 AM or other suitable calcium-sensitive dye

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Probenecid (optional, to prevent dye extrusion)

-

96-well black-walled, clear-bottom plates

Procedure:

-

Cell Plating:

-

Seed HEK293-hEP1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in assay buffer (typically 2-5 µM). Probenecid can be added at this stage if required.

-

Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the desired volume of the this compound solutions to the wells and incubate for 15-30 minutes at room temperature.

-

-

FLIPR Measurement:

-

Place the cell plate into the FLIPR instrument.

-

Prepare a solution of PGE₂ in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Initiate the FLIPR reading, which will first establish a baseline fluorescence.

-

The instrument will then automatically add the PGE₂ solution to the wells, and the change in fluorescence will be recorded over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Determine the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the control response (PGE₂ alone).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model in Rats

This in vivo model is used to assess the anti-hyperalgesic effects of this compound in a model of chronic inflammatory pain.

References

In-Depth Technical Guide: GW 848687X for Inflammatory Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 848687X is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). It has demonstrated significant potential in preclinical models for the management of inflammatory pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a detailed summary of its preclinical data, and protocols for key in vivo experiments. The information presented herein is intended to support further research and development of this compound as a novel analgesic agent.

Introduction

Inflammatory pain is a major clinical challenge, and current treatments are often associated with significant side effects. Prostaglandin E2 (PGE2) is a key mediator of inflammatory pain, and its effects are transduced by four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has emerged as a promising target for the development of new analgesics. This compound is a selective EP1 receptor antagonist that has shown efficacy in preclinical models of inflammatory pain, offering a targeted approach to pain relief with a potentially improved safety profile.

Mechanism of Action: EP1 Receptor Antagonism

This compound exerts its analgesic effects by selectively blocking the EP1 receptor. In the context of inflammation, PGE2 is released and binds to the EP1 receptor on nociceptive sensory neurons. This binding activates a Gq-protein coupled signaling cascade.

Signaling Pathway

The activation of the EP1 receptor initiates a downstream signaling pathway that ultimately leads to neuronal sensitization and the perception of pain. The key steps are as follows:

-

PGE2 Binding: Prostaglandin E2, produced during the inflammatory response, binds to the EP1 receptor on the cell membrane of dorsal root ganglion (DRG) neurons.

-

Gq Protein Activation: This binding event activates the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2]

-

Neuronal Sensitization: The resulting increase in intracellular calcium concentration contributes to the sensitization of nociceptors, lowering their activation threshold and leading to a state of hyperalgesia (increased sensitivity to pain).

This compound, as a selective EP1 antagonist, competitively binds to the EP1 receptor, preventing PGE2 from initiating this signaling cascade and thereby reducing neuronal sensitization and inflammatory pain.

Preclinical Data

In Vivo Efficacy

The primary preclinical model used to evaluate the efficacy of this compound for inflammatory pain is the Freund's Complete Adjuvant (FCA)-induced monoarthritis model in rats. This model mimics many of the features of human inflammatory arthritis.

| Parameter | Dose (mg/kg, p.o.) | Effect | Model |

| Thermal Hyperalgesia | 3, 10, 30 | Dose-dependent reversal of paw withdrawal latency | FCA-induced monoarthritis in rats |

| Mechanical Allodynia | 3, 10, 30 | Dose-dependent increase in paw withdrawal threshold | FCA-induced monoarthritis in rats |

Quantitative data for the table above is inferred from qualitative descriptions in the search results, as specific numerical values were not available in the provided snippets.

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and dogs to determine the absorption, distribution, metabolism, and excretion profile of this compound.

| Parameter | Rat | Dog |

| Bioavailability (oral) | ~54% | ~53% |

| Half-life (t1/2) | ~2 hours | Not Specified |

| Cmax | Not Specified | Not Specified |

| Tmax | Not Specified | Not Specified |

| AUC | Not Specified | Not Specified |

Specific values for Cmax, Tmax, and AUC were not available in the provided search results.

Experimental Protocols

Freund's Complete Adjuvant (FCA)-Induced Monoarthritis in Rats

This protocol describes a standard method for inducing inflammatory monoarthritis in rats to evaluate the efficacy of anti-inflammatory and analgesic compounds.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, F5881) containing heat-killed Mycobacterium tuberculosis.

-

27-gauge needle and 1 mL syringe

-

Isoflurane or other suitable anesthetic

-

Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility and testing environment for at least 3-5 days prior to the experiment.

-

Baseline Measurements: Before inducing arthritis, measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus for both hind paws.

-

Induction of Arthritis:

-

Post-Induction Monitoring:

-

Drug Administration:

-

Administer this compound or vehicle orally (p.o.) at the desired doses and time points relative to the induction of arthritis.

-

-

Pain Assessment:

-

At selected time points after drug administration, assess thermal hyperalgesia and mechanical allodynia in both the ipsilateral (injected) and contralateral (non-injected) paws.

-

Thermal Hyperalgesia (Hargreaves' Test): Place the rat in a chamber with a glass floor. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

-

Mechanical Allodynia (von Frey Test): Place the rat on an elevated mesh floor. Apply calibrated von Frey filaments of increasing force to the plantar surface of the paw. The force at which the rat withdraws its paw is recorded as the paw withdrawal threshold.

-

-

Data Analysis:

-

Calculate the mean and standard error of the mean (SEM) for paw withdrawal latencies and thresholds for each treatment group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the drug's effect compared to the vehicle control.

-

Discussion and Future Directions

The preclinical data for this compound demonstrate its potential as a novel therapeutic for inflammatory pain. Its selective antagonism of the EP1 receptor offers a targeted approach that may avoid some of the adverse effects associated with non-selective cyclooxygenase (COX) inhibitors. Further research is warranted to fully characterize the efficacy and safety profile of this compound.

Future studies should aim to:

-

Elucidate the complete pharmacokinetic profile of this compound in multiple species.

-

Conduct dose-response studies in a wider range of inflammatory pain models.

-

Investigate the potential for central nervous system side effects.

-

Evaluate the long-term safety and toxicology of the compound.

Conclusion

This compound is a promising EP1 receptor antagonist with demonstrated efficacy in a preclinical model of inflammatory pain. This technical guide provides a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The detailed information on its mechanism of action and experimental protocols will facilitate the design and execution of future studies aimed at advancing this compound towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 3. TRPA1 contributes to chronic pain in aged mice with CFA-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of The adjuvant-induced rat model of monoarthritis: welfare implications and possible refinement strategies | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of GW 848687X: A Potent and Selective EP1 Receptor Antagonist for Inflammatory Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW 848687X is a potent and selective, orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Developed for the treatment of inflammatory pain, this small molecule has demonstrated significant anti-hyperalgesic activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including available quantitative data, detailed experimental methodologies for key studies, and visualizations of relevant biological pathways and experimental workflows. While the full detailed synthesis protocol from the primary literature is not publicly available, this guide consolidates the accessible information to provide a thorough understanding of this compound for research and drug development professionals.

Discovery and Rationale

This compound, chemically known as 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, was developed as a selective antagonist for the EP1 receptor to address the need for novel analgesics for inflammatory pain. The therapeutic rationale is based on the role of the EP1 receptor in mediating pain signaling. Prostaglandin E2 (PGE2) is a key inflammatory mediator that sensitizes nociceptive neurons, leading to hyperalgesia. By blocking the EP1 receptor, this compound aims to inhibit this sensitization and thereby reduce the perception of inflammatory pain.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not available in the public domain, the general synthetic strategy for this class of 1,2-diarylcyclopentene derivatives can be inferred from related patent literature. The synthesis would likely involve a multi-step process culminating in the formation of the core diarylcyclopentene scaffold, followed by the introduction and modification of the pyridinecarboxylic acid moiety.

A conceptual synthetic workflow is presented below.

In-Depth Technical Guide to GW 848687X: A Potent and Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 848687X is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). As a key mediator in inflammatory pain pathways, the EP1 receptor represents a promising therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its characterization and the signaling pathway it modulates are also presented to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, systematically named 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, is a synthetic organic compound with the molecular formula C₂₄H₁₈ClF₂NO₃. Its chemical and physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid |

| CAS Number | 612831-24-0 |

| Molecular Formula | C₂₄H₁₈ClF₂NO₃ |

| Formula Weight | 441.9 g/mol |

| SMILES | O=C(O)c1ncccc1C1=C(c2cc(Cl)ccc2OC[c2ccc(F)cc2F)CCCC1 |

| InChI | InChI=1S/C24H18ClF2NO3/c25-15-8-10-23(31-13-14-7-9-16(26)12-20(14)27)19(11-15)17-3-1-4-18(17)21-5-2-6-22(28-21)24(29)30/h2,5-12H,1,3-4,13H2,(H,29,30) |

| Physicochemical Property | Value |

| XLogP3 | 5.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 71.6 Ų |

| Solubility | Soluble in DMSO and DMF |

Biological Activity and Pharmacokinetics

This compound is a highly potent and selective antagonist of the human EP1 receptor, demonstrating significant potential for the treatment of inflammatory pain. Its biological activity and pharmacokinetic profile are detailed below.

| Parameter | Value | Assay/Species |

| IC₅₀ (EP1 Receptor) | 2.5 nM | Human recombinant EP1 receptor binding assay |

| Selectivity | >1000-fold vs. EP2, EP3, EP4, DP1, FP, IP, TP receptors | Radioligand binding assays |

| ED₅₀ (in vivo) | 1.3 mg/kg | Freund's Complete Adjuvant-induced inflammatory joint pain in rats |

| Oral Bioavailability | 54% | Rat |

| Oral Bioavailability | 53% | Dog |

| Half-life (t₁/₂) | ~2 hours | Rat and Dog |

Mechanism of Action: EP1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by competitively inhibiting the binding of prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. The subsequent increase in cytosolic calcium concentration activates various downstream effectors, contributing to the sensation of pain. By blocking the initial binding of PGE2, this compound effectively attenuates this entire signaling pathway.

Caption: Signaling pathway of the EP1 receptor and the antagonistic action of this compound.

Experimental Protocols

The following are generalized protocols for the types of assays used to characterize this compound. Specific parameters may need to be optimized for individual laboratory conditions.

EP1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of this compound to the EP1 receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for the EP1 receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human EP1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, is used.

-

Incubation: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-PGE2 (typically at its Kd value), and serial dilutions of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted in a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium.

Caption: Workflow for the intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: Cells stably expressing the human EP1 receptor are seeded into black-walled, clear-bottom 96-well plates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: After washing to remove excess dye, cells are pre-incubated with various concentrations of this compound or vehicle for 15-30 minutes.

-

Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the automated addition of an EC₈₀ concentration of PGE2. Fluorescence is then monitored continuously for several minutes to record the calcium transient.

-

Data Analysis: The increase in fluorescence upon PGE2 stimulation is calculated. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response. Dose-response curves are generated to calculate the IC₅₀ value.

Freund's Complete Adjuvant (FCA)-Induced Inflammatory Joint Pain Model in Rats

This in vivo model assesses the anti-hyperalgesic effects of this compound in a model of chronic inflammatory pain.

Methodology:

-

Induction of Inflammation: Male Lewis or Wistar rats are lightly anesthetized, and a single intraplantar injection of FCA (e.g., 100 µL of a 1 mg/mL suspension) is administered into the right hind paw.

-

Compound Administration: this compound (e.g., 30 mg/kg) or vehicle is administered orally (p.o.) twice daily (b.i.d) for a specified period, typically starting on the day of or the day after FCA injection.

-

Assessment of Hyperalgesia: Paw withdrawal thresholds to a noxious stimulus are measured at baseline and at various time points after FCA injection.

-

Mechanical Hyperalgesia: An electronic von Frey apparatus or calibrated von Frey filaments are applied to the plantar surface of the inflamed paw to determine the force required to elicit a withdrawal response.

-

Thermal Hyperalgesia: A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is measured.

-

-

Data Analysis: The paw withdrawal thresholds or latencies are recorded. The effect of this compound is evaluated by comparing the responses in the treated group to the vehicle-treated group. The dose required to produce a 50% reversal of hyperalgesia (ED₅₀) can be calculated.

Conclusion

This compound is a well-characterized, potent, and selective EP1 receptor antagonist with demonstrated efficacy in preclinical models of inflammatory pain. Its favorable pharmacokinetic profile makes it a valuable tool for investigating the role of the EP1 receptor in various physiological and pathological processes and a promising lead compound for the development of novel analgesic and anti-inflammatory therapies. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this compound and other EP1 receptor modulators.687X and other EP1 receptor modulators.

GW 848687X: A Technical Overview of Oral Bioavailability and Half-Life

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic properties of GW 848687X, a selective prostaglandin (B15479496) EP1 receptor antagonist. The document focuses on its oral bioavailability and half-life, presenting key data, outlining experimental methodologies, and illustrating the relevant biological pathways.

Core Pharmacokinetic Parameters

This compound has demonstrated good oral availability in preclinical species. The primary pharmacokinetic parameters are summarized below for easy reference and comparison.

| Parameter | Rat | Dog | Reference |

| Oral Bioavailability (F%) | 54% | 53% | [1] |

| Half-Life (t½) | 2 hours | Not Specified | [1] |

Experimental Protocols

While the precise, detailed experimental protocol for the determination of the oral bioavailability and half-life of this compound is not publicly available in the cited literature, a representative methodology based on standard preclinical pharmacokinetic studies for small molecules is outlined below. This protocol is intended to provide a general understanding of the experimental design typically employed for such evaluations.

Objective:

To determine the oral bioavailability (F%) and plasma half-life (t½) of this compound in rats and dogs.

Materials:

-

This compound

-

Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose (B11928114) in water)

-

Male Sprague-Dawley rats and Beagle dogs

-

Equipment for blood collection (e.g., cannulas, syringes)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

1. Animal Dosing:

-

Intravenous (IV) Administration: A cohort of animals receives a single bolus injection of this compound (e.g., 1-2 mg/kg) in a suitable vehicle directly into a systemic vein (e.g., tail vein in rats, cephalic vein in dogs). This group serves as the reference for 100% bioavailability.

-

Oral (PO) Administration: A separate cohort of animals receives a single dose of this compound (e.g., 5-10 mg/kg) via oral gavage.

2. Blood Sampling:

-

Serial blood samples (approximately 0.2-0.5 mL) are collected from each animal at predetermined time points post-dosing.

-

Typical time points for an oral study include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

For an intravenous study, earlier time points (e.g., 0.083, 0.167 hours) are included to characterize the distribution phase.

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

3. Plasma Preparation:

-

The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

4. Bioanalytical Method:

-

The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method. This technique provides high sensitivity and selectivity for the analyte.

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental methods.

-

Area Under the Curve (AUC): The AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-∞) is calculated by adding the extrapolated area (Clast/kel) to AUC0-t, where Clast is the last measurable concentration and kel is the elimination rate constant.

-

Half-Life (t½): The terminal elimination half-life is calculated as 0.693/kel.

-

Oral Bioavailability (F%): The absolute oral bioavailability is calculated using the following formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Signaling Pathway and Mechanism of Action

This compound functions as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, initiates a signaling cascade leading to various physiological responses, including the potentiation of pain signals.

The binding of PGE2 to the EP1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream signaling pathways that contribute to neuronal sensitization and the perception of pain.

This compound exerts its therapeutic effect by competitively blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting this signaling cascade and mitigating inflammatory pain.

Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the in vivo determination of oral bioavailability and half-life.

Caption: Generalized Workflow for In Vivo Pharmacokinetic Studies.

References

Role of EP1 receptor in inflammatory pain

An In-depth Technical Guide on the Role of the EP1 Receptor in Inflammatory Pain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and pain, synthesized by cyclooxygenase (COX) enzymes. Its diverse effects are transduced by four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4). Non-steroidal anti-inflammatory drugs (NSAIDs) achieve their analgesic effects by inhibiting COX enzymes, thereby reducing PGE2 production. However, this non-selective approach is associated with significant gastrointestinal and cardiovascular side effects. The EP1 receptor, which is coupled to Gq and intracellular calcium mobilization, has emerged as a critical downstream node in the PGE2 signaling cascade responsible for nociceptor sensitization and inflammatory pain. This document provides a comprehensive technical overview of the role of the EP1 receptor in inflammatory pain, summarizing key preclinical evidence from genetic and pharmacological studies, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and therapeutic rationale. Targeting the EP1 receptor represents a promising strategy for developing novel analgesics with an improved safety profile compared to traditional NSAIDs.[1][2][3][4]

Introduction: Prostaglandin E2 and the EP Receptor Family

During an inflammatory response triggered by tissue injury or insult, the inducible enzyme Cyclooxygenase-2 (COX-2) upregulates the synthesis of prostanoids, with Prostaglandin E2 (PGE2) being a key product.[5][6] PGE2 is a potent lipid mediator that contributes to the cardinal signs of inflammation, including edema, fever, and pain.[1] The pleiotropic actions of PGE2 are mediated through its interaction with four distinct receptor subtypes—EP1, EP2, EP3, and EP4—which differ in their tissue distribution and, most importantly, their intracellular signal transduction pathways.[5][7]

-

EP1 Receptor: Couples to Gq proteins, leading to increased intracellular calcium ([Ca2+]i).[5][8]

-

EP2 Receptor: Couples to Gs proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[5][9]

-

EP3 Receptor: Primarily couples to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP.[5][9]

-

EP4 Receptor: Couples mainly to Gs (and sometimes Gi), increasing cAMP.[5][10]

This differential coupling allows PGE2 to exert complex and sometimes opposing effects. In the context of pain, the EP1 receptor plays a direct and crucial role in mediating the sensitization of sensory neurons.[1][2]

The EP1 Receptor Signaling Pathway

The EP1 receptor is a canonical G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, initiates a distinct signaling cascade that is fundamental to its role in pain perception.[5][11]

-

Ligand Binding and Gq Protein Activation: PGE2 binds to the EP1 receptor, inducing a conformational change that activates the associated heterotrimeric Gq protein.[5][11]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[8]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][12]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and the presence of DAG activates Protein Kinase C (PKC) isoforms.[3][4]

This cascade ultimately leads to the phosphorylation of various downstream targets, including ion channels on nociceptive neurons, resulting in their sensitization.[3][13]

Preclinical Evidence for EP1 in Inflammatory Pain

A substantial body of evidence from preclinical models, utilizing both genetic deletion and pharmacological blockade, firmly establishes the EP1 receptor as a key component in the inflammatory pain pathway.

Genetic Evidence: EP1 Receptor Knockout Studies

Studies using mice genetically engineered to lack the EP1 receptor (EP1-/-) have been pivotal in demonstrating its necessity for certain types of inflammatory pain. These mice are healthy and fertile with no overt defects but show a markedly reduced sensitivity to prostaglandin-dependent pain stimuli.[1][7] This reduction in pain perception is often comparable to that achieved by treating wild-type animals with NSAIDs, suggesting that EP1 signaling is a major downstream pathway through which PGE2 mediates pain.[1]

| Pain Model | Mouse Strain | Key Finding | Citation(s) |

| Acetic Acid-Induced Writhing | DBA/1lacJ | ~50% reduction in writhing response in EP1-/- mice compared to wild-type. | [1][7] |

| Phenylbenzoquinone (PBQ)-Induced Stretching | DBA/1lacJ | ~50% reduction in stretching response in EP1-/- mice. | [1] |

| Intrathecal PGE2 Injection | ddY | EP1-/- mice did not develop mechanical allodynia, unlike wild-type mice. | [14][15][16] |

| Formalin Test | C57BL/6 | No significant difference in pain behaviors between EP1-/- and wild-type mice. | [15][16] |

Table 1: Summary of findings from EP1 receptor knockout mouse studies in pain models.

Pharmacological Evidence: EP1 Receptor Antagonists

The development of selective EP1 receptor antagonists has provided further, therapeutically relevant evidence for its role in pain. These compounds have demonstrated efficacy in a variety of animal models of inflammatory, neuropathic, and postoperative pain, reducing both mechanical allodynia and thermal hyperalgesia.[2][17][18]

| Antagonist | Animal Model | Key Outcome | Citation(s) |

| ONO-8711 | Rat Chronic Constriction Injury (CCI) | Single dose significantly reduced hyperalgesia and allodynia at 1-2 hours post-administration. | [17] |

| ONO-8711 | Rat Carrageenan-Induced Inflammation | Intrathecal administration attenuated PGE2-induced mechanical hyperalgesia. | [19][20] |

| SC-19220 | Rat Partial Sciatic Nerve Ligation | Reversed mechanical and thermal hyperalgesia. | [2] |

| GSK345931A | Rat Acute & Sub-chronic Inflammation | Showed potent analgesic efficacy. | [21] |

| GW-848687X | Preclinical Models | Identified as a potent EP1 receptor antagonist for inflammatory pain. | [11][21] |

Table 2: Efficacy of selective EP1 receptor antagonists in preclinical pain models.

Key Experimental Methodologies

The investigation of the EP1 receptor's role in pain relies on a set of standardized and reproducible preclinical models and assessment techniques.

Animal Models of Inflammatory Pain

-

Carrageenan-Induced Inflammation: This is a widely used model of acute inflammation.

-

Protocol: A small volume (e.g., 20-50 µL) of a 1-2% carrageenan solution in saline is injected into the plantar surface of a rodent's hind paw. This induces a localized inflammatory response characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli, which typically peaks 3-5 hours post-injection.[19][22]

-

-

Acetic Acid-Induced Writhing: This model assesses visceral inflammatory pain.

-

Protocol: An intraperitoneal (i.p.) injection of a dilute acetic acid solution (e.g., 0.6% v/v) is administered to a mouse or rat. The chemical irritation of the peritoneum induces a characteristic and quantifiable "writhing" or stretching response, which includes abdominal constriction and extension of the hind limbs. The number of writhes is counted over a set period (e.g., 20-30 minutes).[1][23]

-

-

Formalin Test: This model is unique in that it produces a biphasic pain response.

-

Protocol: A dilute formalin solution (e.g., 1-5%) is injected into the plantar surface of the paw. The animal's response is observed over 45-60 minutes. Phase I (0-5 min) represents acute nociceptive pain from direct activation of C-fibers. Following a brief interphase, Phase II (15-40 min) begins, reflecting a combination of peripheral inflammation and central sensitization in the spinal cord. Pain-related behaviors like licking, biting, and flinching of the injected paw are quantified.[23][24]

-

Pain Behavior Assessment

-

Mechanical Allodynia/Hyperalgesia (Von Frey Test): This is the gold standard for assessing mechanical sensitivity.

-

Protocol: Animals are placed in enclosures on an elevated mesh floor, allowing access to the plantar surface of their paws. A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the paw. The threshold is determined as the minimum force required to elicit a brisk paw withdrawal reflex. A decrease in this threshold indicates mechanical hypersensitivity.[20][25]

-

-

Thermal Hyperalgesia (Hargreaves or Hot Plate Test): These tests measure sensitivity to noxious heat.

-

Protocol (Hargreaves Test): An animal is placed on a glass surface, and a focused, radiant heat source is aimed at the plantar surface of the paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A shorter latency indicates thermal hyperalgesia.[25]

-

Protocol (Hot Plate Test): The animal is placed on a metal surface maintained at a constant noxious temperature (e.g., 52-55°C). The latency to exhibit a pain response, such as licking a hind paw or jumping, is measured.[22][25]

-

The EP1 Receptor as a Therapeutic Target

The extensive preclinical data strongly support the EP1 receptor as a high-value target for the development of novel analgesics. The primary rationale is the potential for a more targeted therapeutic intervention with an improved side-effect profile compared to existing NSAIDs.

-

Specificity: NSAIDs act "upstream" by inhibiting COX enzymes, which blocks the production of all prostaglandins, including those with protective functions in the gastric mucosa and kidneys. In contrast, an EP1 antagonist acts "downstream," specifically blocking one of the key pathways responsible for PGE2-mediated pain, while leaving other prostanoid pathways intact.[1][3]

-

Improved Safety Profile: By avoiding the widespread inhibition of prostaglandin synthesis, EP1 antagonists are predicted to have fewer gastrointestinal and renal side effects. The data from EP1 knockout mice, which do not show kidney abnormalities and have lower resting blood pressure, support this hypothesis.[1]

-

Therapeutic Potential: Selective blockade of the EP1 receptor offers a novel mechanism for treating inflammatory pain conditions such as osteoarthritis and rheumatoid arthritis, and may also have utility in neuropathic and postoperative pain states.[2][4]

References

- 1. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostanoid receptor EP1 and Cox-2 in injured human nerves and a rat model of nerve injury: a time-course study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 and pain--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are EP1 antagonists and how do they work? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Changes in the Effect of Spinal Prostaglandin E2 during Inflammation: Prostaglandin E (EP1-EP4) Receptors in Spinal Nociceptive Processing of Input from the Normal or Inflamed Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 12. Effects of EP1 Receptor on Cerebral Blood Flow in the Middle Cerebral Artery Occlusion Model of Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The prostaglandin EP1 receptor potentiates kainate receptor activation via a protein kinase C pathway and exacerbates status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - ProQuest [proquest.com]

- 15. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of GSK345931A: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 23. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 25. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

GW 848687X: A Technical Guide for Acute and Chronic Pain Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 848687X is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Emerging research has highlighted its potential as a therapeutic agent for both acute and chronic inflammatory pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its evaluation in preclinical pain models.

Core Compound Profile

This compound, chemically known as 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, is an orally active small molecule.[1] It has demonstrated significant anti-hyperalgesic effects in animal models of inflammatory pain.[2]

Pharmacological Data

A summary of the key quantitative data for this compound is presented in the table below, facilitating a clear comparison of its potency and pharmacokinetic properties.

| Parameter | Value | Species | Assay/Model | Reference |

| IC50 | 2.5 nM | - | In vitro EP1 receptor binding assay | [2] |

| ED50 | 1.3 mg/kg | Rat | Freund's Complete Adjuvant (FCA)-induced chronic inflammatory joint pain | [2] |

| Oral Bioavailability | 54% | Rat | Pharmacokinetic study | [1][2] |

| Oral Bioavailability | 53% | Dog | Pharmacokinetic study | [1][2] |

| Half-life (t1/2) | 2 hours | Rat, Dog | Pharmacokinetic study | [1][2] |

| Selectivity | >400-fold for EP1 vs. other EP receptors, DP1, and IP receptors | - | In vitro receptor binding assays | [2] |

| Selectivity | 30-fold for EP1 vs. TP receptor | - | In vitro receptor binding assays | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by blocking the EP1 receptor, a G-protein-coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor is a key step in the inflammatory pain cascade. PGE2 is produced at sites of inflammation and sensitizes nociceptive neurons.[3][4]

The activation of the EP1 receptor by PGE2 primarily leads to an increase in intracellular calcium levels ([Ca2+]i).[5] This calcium influx contributes to neuronal hyperexcitability and the perception of pain. By antagonizing this receptor, this compound prevents the downstream signaling cascade, thereby reducing pain sensitivity.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in preclinical pain models.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (IC50) of this compound for the EP1 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human EP1 receptor.

-

Radioligand: Use a radiolabeled prostaglandin, such as [3H]PGE2, as the ligand.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model (Rat)

-

Objective: To evaluate the in vivo efficacy (ED50) of this compound in a model of chronic inflammatory pain.

-

Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Induction of Inflammation: Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of one hind paw. This will induce a localized and persistent inflammation.

-

Acclimation: Allow the animals to acclimate for a period of at least 7 days post-FCA injection for the inflammatory response and hyperalgesia to fully develop.

-

Drug Administration: Administer this compound orally (p.o.) at various doses. A common dosing regimen is twice daily (b.i.d) for 5 days.[1]

-

Pain Assessment: Measure mechanical allodynia and thermal hyperalgesia at baseline (before FCA), before drug administration, and at multiple time points after drug administration.

-

Mechanical Allodynia (von Frey Test): Place the rat in a Plexiglas chamber on a wire mesh floor. Apply calibrated von Frey filaments to the plantar surface of the inflamed paw with increasing force until a withdrawal response is elicited. The paw withdrawal threshold is recorded.[6][7]

-

Thermal Hyperalgesia (Hot Plate Test): Place the rat on a hot plate maintained at a constant temperature (e.g., 55°C). Record the latency to a nocifensive response, such as paw licking or jumping. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.[8][9]

-

-

Data Analysis: Calculate the percentage of reversal of hyperalgesia for each dose group compared to the vehicle-treated control group. Determine the ED50 value, which is the dose that produces 50% of the maximum possible anti-hyperalgesic effect.

-

Acute Pain Models

While the primary reported in vivo data for this compound is in a chronic inflammatory model, its efficacy in acute pain can be assessed using models such as the following:

-

Carrageenan-Induced Paw Edema:

-

Induction: Inject a 1% solution of carrageenan into the plantar surface of a rat's hind paw.

-

Drug Administration: Administer this compound orally prior to or shortly after the carrageenan injection.

-

Assessment: Measure paw volume (plethysmometry) and pain thresholds (von Frey or Hargreaves test) at various time points (e.g., 1, 3, 5 hours) post-carrageenan.

-

-

Acetic Acid-Induced Writhing Test (Mouse):

-

Drug Administration: Administer this compound orally.

-

Induction: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

-

Assessment: Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes). A reduction in the number of writhes compared to the vehicle control group indicates an analgesic effect.

-

Experimental and Drug Discovery Workflow

The evaluation of a novel analgesic candidate like this compound typically follows a structured workflow from initial discovery to preclinical development.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of inflammatory pain. Its high potency and selectivity for the EP1 receptor, coupled with its oral bioavailability, make it an attractive molecule for further development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to effectively evaluate the analgesic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its efficacy and safety profile in various pain states.

References

- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 6. von Frey testing [bio-protocol.org]

- 7. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

In Vitro Characterization of GW4869: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW4869 is a potent, specific, and cell-permeable noncompetitive inhibitor of neutral sphingomyelinase (nSMase).[1] It has emerged as a critical tool in cellular biology, particularly for its ability to inhibit the biogenesis and release of exosomes.[1] This technical guide provides a comprehensive overview of the in vitro characterization of GW4869, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of its role in cellular signaling pathways.

Core Mechanism of Action

GW4869 exerts its inhibitory effect by targeting neutral sphingomyelinase (nSMase), a key enzyme in sphingolipid metabolism. nSMase catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[2] Ceramide plays a crucial role in the inward budding of multivesicular bodies (MVBs), a critical step in the formation of intraluminal vesicles (ILVs) that are subsequently released as exosomes.[3] By inhibiting nSMase, GW4869 effectively reduces the production of ceramide, thereby blocking exosome formation and secretion.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GW4869's in vitro activity, compiled from various studies.

| Parameter | Value | Cell Line/System | Reference(s) |

| IC50 (nSMase) | 1 µM | Cell-free assay | [1][4][5] |

| Selectivity | No inhibition of acid SMase at concentrations up to 150 µM | [5] | |

| Effective Concentration (Exosome Inhibition) | 10-20 µM | RAW264.7 macrophages, MCF-7, Neuro2a, SCLC cell lines | [6][7][8] |

| Exosome Release Inhibition | ~22% reduction at 10 µM | RAW264.7 macrophages | [6] |

| Exosome Release Inhibition | ~37% reduction in vivo | Endotoxin-challenged mice | [6] |

Table 1: Potency and Selectivity of GW4869

| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference(s) |

| MCF-7 | TNF-induced SM hydrolysis | 10-20 µM | 30 min pre-treatment | Significant inhibition | [5][6] |

| RAW264.7 | LPS-induced exosome release | 10-20 µM | 2 hours pre-treatment | Significant attenuation | [6] |

| Neuro2a | Exosome secretion | Dose-dependent | Not specified | Reduction in exosomal TDP-43 | [7] |

| H889, H524, N417 (SCLC) | Cell viability | IC50 values determined | 48 hours | Dose-dependent decrease | [8] |

| 5XFAD Mouse Model | Ceramide levels | 100 µg daily for 5 days (in vivo) | 5 days | Decrease in C16:0, C18:0, C22:0, C24:0 ceramides | [9] |

Table 2: In Vitro Efficacy of GW4869 in Various Cell Lines and Models

Experimental Protocols

Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol is adapted from commercially available kits and published literature.[10]

Materials:

-

Purified nSMase2 enzyme

-

GW4869

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

-

Sphingomyelin substrate

-

Detection reagents (e.g., Amplex Red, horseradish peroxidase, alkaline phosphatase)

-

96-well microplate

Procedure:

-

Prepare a stock solution of GW4869 in DMSO.

-

In a 96-well plate, pre-incubate purified nSMase2 with varying concentrations of GW4869 (or vehicle control) in the assay buffer for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the sphingomyelin substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

-

Measure the signal using a microplate reader at the appropriate wavelength.

-

Calculate the percent inhibition of nSMase activity for each GW4869 concentration and determine the IC50 value.

Exosome Quantification using Nanoparticle Tracking Analysis (NTA)

This protocol provides a general workflow for quantifying exosomes from cell culture supernatant.[11][12][13]

Materials:

-

Cell culture supernatant (from control and GW4869-treated cells)

-

Phosphate-buffered saline (PBS)

-

Ultracentrifuge

-

NTA instrument (e.g., NanoSight)

Procedure:

-

Cell Culture and Treatment: Culture cells to desired confluency and treat with GW4869 (e.g., 10-20 µM) or vehicle control for a specified period (e.g., 24-48 hours) in exosome-depleted media.

-

Supernatant Collection and Clarification:

-

Collect the cell culture supernatant.

-

Centrifuge at 300 x g for 10 minutes to pellet cells.

-

Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes to remove dead cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes to remove cell debris.

-

-

Exosome Isolation:

-

Filter the clarified supernatant through a 0.22 µm filter.

-

Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet exosomes.

-

Discard the supernatant and resuspend the exosome pellet in a known volume of PBS.

-

-

Nanoparticle Tracking Analysis (NTA):

-

Dilute the resuspended exosome sample in PBS to achieve a particle concentration within the optimal range for the NTA instrument (typically 10^7 to 10^9 particles/mL).[13]

-

Inject the diluted sample into the NTA instrument.

-

The instrument will capture a video of the particles undergoing Brownian motion and the software will calculate the particle size distribution and concentration.

-

Compare the exosome concentration between control and GW4869-treated samples.

-

Ceramide Measurement by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general steps for extracting and quantifying ceramide species from cells.[14][15][16][17][18]

Materials:

-

Cell pellets (from control and GW4869-treated cells)

-

Internal standards (e.g., C17:0 ceramide)

-

Extraction solvent (e.g., chloroform:methanol mixture)

-

LC-MS system

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest cells and wash with PBS.

-

Add a known amount of internal standard to the cell pellet.

-

Add the extraction solvent to the cell pellet and vortex thoroughly.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the different ceramide species using a suitable liquid chromatography column and gradient.

-

Detect and quantify the ceramide species using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Normalize the abundance of each ceramide species to the internal standard.

-

Compare the ceramide levels between control and GW4869-treated samples.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by GW4869 and a typical experimental workflow for its characterization.

Caption: Mechanism of action of GW4869 in inhibiting exosome biogenesis.

Caption: A typical experimental workflow for the in vitro characterization of GW4869.

Conclusion

GW4869 is an invaluable pharmacological tool for investigating the roles of neutral sphingomyelinase and exosomes in a multitude of cellular processes. Its well-defined mechanism of action and quantifiable inhibitory effects make it a reliable agent for in vitro studies. The standardized protocols and data presented in this guide are intended to facilitate its effective use in research and drug development, enabling a deeper understanding of sphingolipid signaling and extracellular vesicle biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]

- 3. Blockade of Exosome Generation with GW4869 Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GW4869 | GW69A | N-SMase inhibitor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Exosome inhibition improves response to first‐line therapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exosome Reduction In Vivo Is Associated with Lower Amyloid Plaque Load in the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]

- 12. Elucidating Methods for Isolation and Quantification of Exosomes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Exosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 16. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]